molecular formula C22H26N2O2 B13132911 1,4-Bis(diethylamino)anthracene-9,10-dione CAS No. 59097-97-1

1,4-Bis(diethylamino)anthracene-9,10-dione

Cat. No.: B13132911
CAS No.: 59097-97-1
M. Wt: 350.5 g/mol
InChI Key: FUYUJTYVLZOEBC-UHFFFAOYSA-N
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Description

1,4-Bis(diethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two diethylamino groups attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diethylamino)anthracene-9,10-dione can be synthesized through the reaction of 1,4-dichloroanthracene-9,10-dione with diethylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of chlorine atoms with diethylamino groups .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(diethylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-Bis(diethylamino)anthracene-9,10-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of DNA replication and transcription. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(diethylamino)anthracene-9,10-dione is unique due to its specific diethylamino substitutions, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and generate reactive oxygen species makes it a promising candidate for anticancer research .

Properties

CAS No.

59097-97-1

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1,4-bis(diethylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O2/c1-5-23(6-2)17-13-14-18(24(7-3)8-4)20-19(17)21(25)15-11-9-10-12-16(15)22(20)26/h9-14H,5-8H2,1-4H3

InChI Key

FUYUJTYVLZOEBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C(=C(C=C1)N(CC)CC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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